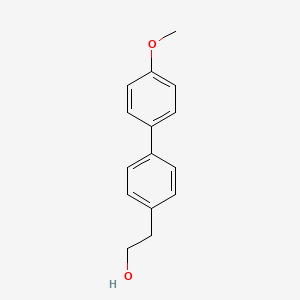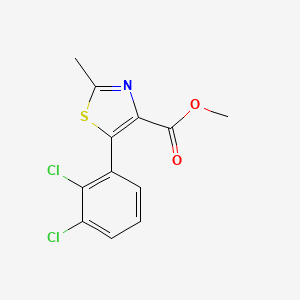
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorinated pyridine ring and a difluoroethyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the difluoroethyl group. One common method involves the reaction of 3-pyridinemethanol with chlorinating agents such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The difluoroethyl group can be introduced using reagents like difluoroethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or difluoroethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-
Reduction: 3-Pyridinemethanol, 5-chloro-6-ethyl-
Substitution: 3-Pyridinemethanol, 5-amino-6-(1,1-difluoroethyl)-
Applications De Recherche Scientifique
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinemethanol, 6-chloro-5-hydroxy-
- 3-Pyridinemethanol, 5-chloro-6-methyl-
- 3-Pyridinemethanol, 5-chloro-6-(1,1-difluoromethyl)-
Uniqueness
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is unique due to the presence of both chlorine and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClF2NO |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
[5-chloro-6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-3,13H,4H2,1H3 |
Clé InChI |
JMKXEKPBEDYIFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=N1)CO)Cl)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8663916.png)









![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)


